Bisbenzimide

Beschreibung

Solubility

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | 20–90 | 25°C, pH-neutral | |

| Dimethyl sulfoxide (DMSO) | 10 | 25°C | |

| Methanol | High | Room temperature |

Solubility in water is pH-dependent due to the compound’s protonatable nitrogen atoms (pKa ≈ 6.6). Under acidic conditions (pH < 6), the +2 or +3 charged species dominate, reducing lipophilicity.

Thermal and Physical Properties

- Boiling point : Predicted at 725.9 ± 70.0°C.

- Density : 1.274 ± 0.06 g/cm³ (predicted).

- Partition coefficient (log P) : 4.29 (octanol/water), though membrane affinity remains high even for charged species.

Spectral Properties: Excitation and Emission Profiles

Hoechst 33342’s fluorescence is central to its utility in DNA visualization. Key spectral characteristics include:

Spectral Parameters

DNA-Binding Effects

Upon binding DNA, Hoechst 33342 undergoes a bathochromic shift (red shift) in emission, accompanied by a 2–3-fold increase in fluorescence intensity. This enhancement arises from reduced solvent quenching and restricted molecular motion within the DNA minor groove. The dye’s affinity for A-T regions is mediated by hydrogen bonding and van der Waals interactions, with a binding stoichiometry of 1:4 (dye:base pairs).

pH Sensitivity

Fluorescence intensity decreases under acidic conditions (pH < 6) due to protonation of the benzimidazole nitrogens, which alters electronic transitions. At physiological pH (7.4), the monocationic form predominates, optimizing membrane permeability and DNA binding.

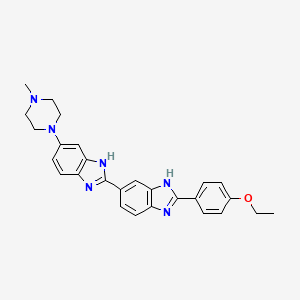

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDFBSVERLRRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178059 | |

| Record name | HOE 33342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23491-52-3 | |

| Record name | Bisbenzimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOE 33342 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOE 33342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISBENZIMIDE ETHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99KZS6CNZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemical Synthesis of Hoechst 33342

The synthesis of Hoechst 33342 involves constructing a bis-benzimidazole core with specific substituents. While proprietary details remain undisclosed, insights from analogs and related compounds suggest a multi-step process.

Core Bis-Benzimidazole Formation

The bis-benzimidazole structure is synthesized via Pinner-type cyclization and oxidative cyclization of a diamine Schiff base. Key intermediates include:

- 4-Ethoxyaniline : Introduces the ethoxyphenyl group.

- N-Methylpiperazine : Provides the piperazinyl substituent.

- Diamine precursors : Condensed with carbonyl derivatives to form benzimidazole rings.

A representative pathway involves:

Functionalization and Final Modification

The ethoxyphenyl and piperazinyl groups are introduced via nucleophilic substitution or alkylation. The final product is isolated as a trihydrochloride salt to enhance solubility.

Table 1: Key Reagents and Conditions in Hoechst 33342 Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | HCl, reflux | Benzene ring closure |

| Oxidative coupling | H₂O₂, FeCl₃ | Bis-benzimidazole formation |

| Salt formation | HCl in ethanol | Trihydrochloride precipitation |

Preparation of Stock and Working Solutions

Hoechst 33342’s poor aqueous solubility necessitates careful formulation. Protocols from Thermo Fisher Scientific and Dojindo Laboratories outline standardized procedures.

Stock Solution Preparation

Purification and Quality Control

Chromatographic Purification

High-performance liquid chromatography (HPLC) ensures ≥98% purity, as required for biological applications. The iodinated analog’s synthesis employs reverse-phase HPLC with UV detection at 350 nm.

Spectroscopic Validation

- Fluorescence spectra : Excitation at 350 nm, emission at 461 nm.

- UV-Vis absorbance : Peak at 343 nm confirms DNA-binding capacity.

Table 2: Analytical Parameters for Hoechst 33342

| Parameter | Specification | Method |

|---|---|---|

| Purity | >98% | HPLC |

| Solubility | 16.23 mM in H₂O | Sonication |

| Extinction coefficient | ε₃₄₃ = 4,200 M⁻¹cm⁻¹ | UV-Vis |

Applications in Research Settings

Nuclear Staining

Hoechst 33342 (1–10 µg/mL) labels live or fixed cells within 5–20 minutes, enabling chromatin quantification.

Analyse Chemischer Reaktionen

Reaktionstypen

Hoechst 33342 unterliegt hauptsächlich Bindungsreaktionen mit DNA. Es bindet an die kleine Furche der doppelsträngigen DNA, insbesondere in Adenin-Thymin-reichen Regionen . Diese Bindung wird durch die Struktur der Verbindung erleichtert, die es ihr ermöglicht, sich eng in die kleine Furche einzupassen.

Häufige Reagenzien und Bedingungen

Die Bindungsreaktion von Hoechst 33342 mit DNA findet typischerweise in wässrigen Lösungen statt und kann durch das Vorhandensein von phosphatgepufferter Kochsalzlösung (PBS) oder ähnlichen Puffern erleichtert werden . Die Reaktion wird in der Regel bei Raumtemperatur oder 37 °C durchgeführt, um eine optimale Bindung zu gewährleisten.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von Hoechst 33342 mit DNA gebildet wird, ist ein stabiler DNA-Farbstoff-Komplex, der eine starke blaue Fluoreszenz zeigt, wenn er mit ultraviolettem Licht angeregt wird .

Wissenschaftliche Forschungsanwendungen

Cell Viability and Apoptosis Detection

Hoechst 33342 is commonly employed to assess cell viability and apoptosis. It selectively stains live cells, enabling the differentiation between viable and non-viable cells based on nuclear morphology.

Case Study: Induction of Apoptosis in Myocytes

A study demonstrated that Hoechst 33342 induces apoptosis in BC3H-1 myocytes at concentrations greater than 10 µg/mL after a 3-hour incubation period. The morphological changes observed included nuclear condensation and fragmentation, indicative of apoptotic cell death. The dose-response relationship illustrated significant cell death at concentrations between 2.5 and 15 µg/mL, with a threshold effect noted at concentrations above 5 µg/mL .

| Concentration (µg/mL) | Time (hours) | Observed Effect |

|---|---|---|

| 2.5 | 1 | Minimal effect |

| 5 | 1 | Moderate effect |

| 10 | 3 | Significant apoptosis |

| 15 | 3 | Extensive cell death |

Flow Cytometry Applications

Hoechst 33342 is widely used in flow cytometry for analyzing cell cycle phases and identifying specific cell populations based on DNA content.

Case Study: Cell Cycle Analysis

In a study involving HeLa cells, Hoechst 33342 was used alongside other fluorescent markers to analyze the cell cycle stages. The dye's ability to bind to DNA allowed for precise quantification of cells in different phases of the cycle, facilitating the identification of proliferating cells .

Drug Resistance Studies

The compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells by analyzing membrane permeability and drug uptake.

Case Study: Membrane Permeability in Colchicine-Resistant Cells

Research indicated that the uptake rate of Hoechst 33342 decreased in colchicine-resistant Chinese hamster ovary cells compared to sensitive counterparts. This finding suggests that Hoechst 33342 can act as a probe for assessing membrane transport rates, providing insights into the mechanisms underlying drug resistance .

| Cell Line Type | Uptake Rate of Hoechst 33342 |

|---|---|

| Wild-type CHO | High |

| Colchicine-resistant Line A | Moderate |

| Colchicine-resistant Line B | Low |

Tissue Perfusion Studies

Hoechst 33342 is also utilized to evaluate tissue perfusion by measuring its distribution within tissues post-injection.

Case Study: Tumor Perfusion Assessment

In murine models, Hoechst 33342 was injected intravenously to assess regional perfusion in tumor tissues. The dye's rapid exit from the bloodstream and binding within target cells allowed researchers to quantify perfusion levels using fluorescence microscopy, aiding in the assessment of tumor response to therapies .

Stem Cell Research

The dye has applications in stem cell research, particularly for labeling adipose-derived stem cells without significantly affecting their viability or differentiation potential.

Case Study: Labeling Adipose-Derived Stem Cells

A study found that low concentrations (0.5 µg/mL) of Hoechst 33342 did not adversely affect adipose-derived stem cells' proliferation or viability, making it suitable for tracking these cells in various applications. However, higher concentrations (5 µg/mL) led to significant DNA damage and impaired cell function .

Wirkmechanismus

Hoechst 33342 exerts its effects by binding to the minor groove of double-stranded DNA. This binding is facilitated by the compound’s structure, which allows it to fit into the minor groove and interact with adenine-thymine rich regions . The binding of Hoechst 33342 to DNA results in a stable DNA-dye complex that exhibits strong blue fluorescence when excited by ultraviolet light .

Vergleich Mit ähnlichen Verbindungen

Hoechst 33258

- Structure and Permeability : Lacks the ethyl group of Hoechst 33342, resulting in lower cell permeability. Requires fixed or permeabilized cells for effective nuclear staining .

- Fluorescence Properties : Similar excitation/emission profiles (ex: ~350 nm, em: ~461 nm) but weaker fluorescence intensity in live-cell applications due to reduced uptake .

- Applications : Primarily used for fixed cells or in vitro DNA quantification. Less suitable for real-time studies .

Hoechst 34580

- Structural Difference : Contains an N(CH₃)₂ group instead of the ethyl group in Hoechst 33342 .

- Binding and Applications : Shares similar DNA-binding affinity but exhibits distinct pharmacological roles. Both Hoechst 33342 and 34580 inhibit amyloid-beta (Aβ) fibril formation, with IC₅₀ values of 0.68 µM and 0.86 µM, respectively . Hoechst 34580 shows stronger electrostatic interactions with Aβ peptides, while Hoechst 33342 relies more on van der Waals forces .

DAPI (4',6-Diamidino-2-Phenylindole)

- Cell Permeability : Poor permeability in live cells; requires fixation or membrane disruption .

- Cytotoxicity : Higher toxicity compared to Hoechst 33342, limiting its use in long-term live-cell imaging .

- Fluorescence Specificity : Binds similarly to AT-rich DNA regions but with a slight emission shift (em: ~461 nm) overlapping with Hoechst 33342. However, DAPI is preferred for chromosome banding due to higher specificity .

Comparative Data Table

DNA Binding and Topological Sensitivity

Hoechst 33342 fluorescence intensity increases by 30% when bound to supercoiled DNA (Form I) compared to relaxed DNA (Form Io), enabling discrimination of DNA topological states . A red shift of ~8 nm occurs at high dye-to-DNA ratios, useful for studying DNA conformational changes .

Apoptosis and Cell Viability Assays

Hoechst 33342 is widely used in apoptosis studies (e.g., cervical cancer Siha cells, neuronal cultures) due to its ability to stain condensed chromatin in apoptotic nuclei without disrupting viability . Combined with propidium iodide (PI), it distinguishes live, apoptotic, and necrotic cells .

Multidrug Resistance (MDR) Studies

Hoechst 33342 is a substrate for ABC transporters like P-glycoprotein (P-gp) and ABCG2. Its efflux is inhibited by verapamil (IC₅₀ = 83 µM for TmrAB), making it a tool for evaluating MDR modulation . Notably, the lactococcal transporter LmrP actively accumulates Hoechst 33342, a unique "Janus" behavior among substrates .

Neuroprotective and Anticancer Roles

In Alzheimer’s research, Hoechst 33342 inhibits Aβ fibril formation by binding hydrophobic residues via van der Waals interactions . It also enhances chemotherapy efficacy; e.g., tetrandrine increases vincristine-induced apoptosis in MCF-7/Dox cells when co-stained with Hoechst 33342 .

Biologische Aktivität

Hoechst 33342 is a fluorescent dye widely utilized in biological research, particularly for its ability to stain DNA and assess cellular properties. Its unique characteristics allow it to intercalate into the DNA minor groove, making it a valuable tool for various applications, including flow cytometry, cell cycle analysis, and studies of multidrug resistance.

Hoechst 33342 acts primarily as a DNA-binding agent. It intercalates into the DNA structure, which leads to fluorescence upon binding. This property is exploited in various assays to study cellular processes and the effects of drugs on cell viability and proliferation. The dye's fluorescence is sensitive to several factors, including intracellular pH and membrane potential, which can affect its binding efficiency and subsequent emission characteristics .

Cellular Uptake and Efflux

Research has shown that Hoechst 33342 can be extruded by efflux pumps in both microbial and mammalian cells. For example, in studies involving Lactococcus lactis, it was observed that the LmrP transporter actively accumulated Hoechst 33342 rather than extruding it, which is contrary to the behavior seen with other fluorescent dyes . This suggests a complex interaction between Hoechst 33342 and cellular transport mechanisms.

Applications in Research

- Flow Cytometry : Hoechst 33342 is extensively used in flow cytometry to identify and quantify live versus dead cells based on their DNA content. It helps distinguish between different cell populations by analyzing their fluorescence profiles .

- Antimicrobial Resistance Studies : The dye has been employed in assays to evaluate the efflux activity of antibiotic-resistant bacteria, such as Acinetobacter baumannii. The accumulation of Hoechst 33342 serves as a surrogate marker for assessing the contribution of efflux pumps to antibiotic resistance .

- Gene Expression Studies : Hoechst 33342 enhances the expression of genes delivered via recombinant adeno-associated viruses (rAAV). Its presence increases the number of cells expressing transgenes, indicating its potential role in gene therapy applications .

Study on Multidrug Resistance

A significant study utilized Hoechst 33342 to assess multidrug resistance mechanisms in clinical isolates of Acinetobacter baumannii. The researchers measured the accumulation of the dye in response to various antibiotics. Their findings indicated that higher efflux activity correlated with reduced susceptibility to multiple drugs, highlighting the importance of efflux pumps in mediating resistance .

Gene Transfer Enhancement

In another study focusing on rAAV-mediated gene transfer, Hoechst 33342 was shown to accelerate transgene expression kinetics. The research demonstrated that treatment with Hoechst increased both the level and population of cells expressing enhanced green fluorescent protein (EGFP), suggesting its utility in improving gene therapy outcomes .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Choi et al., 2018 | Antibiotic resistance | Demonstrated that Hoechst 33342 accumulation correlates with efflux activity in Acinetobacter baumannii clinical isolates. |

| Zhang et al., 2005 | Gene expression | Showed enhancement of EGFP expression in rAAV studies when treated with Hoechst 33342. |

| PLOS ONE Study | Transport mechanisms | Found that LmrP transporter accumulates Hoechst 33342 instead of extruding it, contrary to other dyes. |

Q & A

Q. What is the mechanism of Hoechst 33342 in nuclear staining, and how does its cell permeability affect experimental outcomes?

Hoechst 33342 binds to the minor groove of double-stranded DNA, preferentially targeting adenine-thymine-rich regions, and emits blue fluorescence (Ex/Em: 350/461 nm). Its cell-permeable nature allows live-cell staining without membrane disruption, making it ideal for real-time tracking of nuclear morphology in live cells. However, prolonged incubation or high concentrations (>10 µM) may induce cytotoxicity due to DNA intercalation, necessitating titration based on cell type and assay duration .

Q. What safety protocols should researchers follow when handling Hoechst 33342?

Hoechst 33342 is classified as a mutagen (H341) and respiratory irritant (H335). Key precautions include:

- Using personal protective equipment (gloves, lab coats, and safety goggles).

- Working in a fume hood to avoid inhalation.

- Disposing of waste via approved biohazard protocols. Emergency measures: For skin contact, rinse with copious water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What is the standard protocol for Hoechst 33342 staining in fluorescence microscopy?

- Prepare a 1 mg/mL stock solution in DMSO or PBS.

- Dilute to 1–10 µg/mL in culture medium.

- Incubate cells for 10–30 minutes at 37°C.

- Wash 2–3 times with PBS to reduce background fluorescence.

- Image using a DAPI filter set. Note: Over-staining can saturate signals, masking subtle nuclear changes .

Advanced Research Questions

Q. How can Hoechst 33342 be optimized for distinguishing quiescent (G0) cells in flow cytometry?

Hoechst 33342’s RNA-binding affinity complicates G0/G1 discrimination. A validated method involves co-staining with Pyronin Y (RNA dye):

Q. What experimental factors cause variability in Hoechst 33342-based side population (SP) cell isolation?

SP cell identification relies on Hoechst 33342 efflux via ABC transporters (e.g., ABCG2). Critical variables include:

- Incubation time : Under-staining (<90 minutes) reduces resolution; over-staining (>120 minutes) increases cytotoxicity.

- Temperature : Perform staining at 37°C to maintain transporter activity.

- Inhibitor controls : Use verapamil (ABCG2 inhibitor) to confirm SP specificity. Contradictory SP percentages across studies often stem from inconsistent gating strategies or cell viability thresholds .

Q. How does Hoechst 33342 interact with apoptosis assays, and how can spectral overlap be minimized?

Hoechst 33342’s blue fluorescence may overlap with FITC/Annexin V in early apoptosis assays. To resolve this:

- Use sequential staining: Perform Annexin V-FITC/PI staining first, followed by Hoechst.

- Adjust laser settings: Collect Hoechst signals in the UV channel and FITC in 488 nm.

- Validate with caspase inhibitors to confirm apoptosis-specific signals. Note: Hoechst-positive pyknotic nuclei indicate late apoptosis, but cytotoxicity controls are essential to exclude dye-induced artifacts .

Q. What are the limitations of Hoechst 33342 in 3D culture or tissue imaging?

In thick samples, Hoechst 33342’s limited penetration depth and signal attenuation require:

- Clearing agents : Use CUBIC or ScaleS to enhance dye penetration.

- Multiphoton microscopy : Improve signal-to-noise ratio at deeper z-slices.

- Concentration gradients : Pre-stain organoids with 2× dye concentration for 1 hour. Compare with non-permeable dyes (DAPI) in fixed samples to assess staining efficiency .

Methodological Troubleshooting

Q. How to address inconsistent Hoechst 33342 staining in primary cell cultures?

Primary cells (e.g., neurons, stem cells) often exhibit variable dye uptake due to membrane composition. Solutions:

Q. Why do some studies report Hoechst 33342 interference with mitochondrial assays?

Hoechst 33342 can bind mitochondrial DNA in cells with permeable membranes (e.g., apoptotic cells). Mitigate by:

- Co-staining with MitoTracker Red (Ex/Em: 581/644 nm) to distinguish organelles.

- Using lower dye concentrations (≤2 µg/mL) and shorter incubation times.

- Performing kinetic assays to track temporal changes in dual-labeled cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.